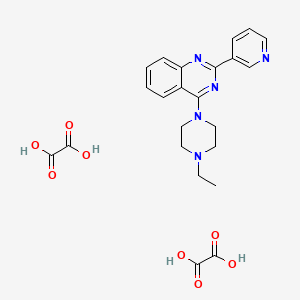
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) is a quinazoline derivative that has been studied for its potential therapeutic properties. It is a small molecule that can be synthesized in the laboratory and has been found to have a number of different effects on the body.
科学的研究の応用
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) has been studied for its potential therapeutic properties in a number of different areas. It has been studied for its potential anti-cancer properties, as well as its potential to inhibit the growth of certain bacteria and fungi. It has also been studied for its potential to act as an anti-inflammatory and anti-oxidant agent. In addition, it has also been studied for its potential to act as an anti-viral agent and to act as a modulator of the immune system.
作用機序
The exact mechanism of action of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) is not yet fully understood. However, it is believed to act by targeting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) has been found to have a number of different biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the growth of certain types of bacteria and fungi. It has also been found to act as an anti-inflammatory agent, to act as an antioxidant, and to modulate the immune system. In addition, it has been found to have an effect on the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
The use of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a small molecule, which makes it easy to synthesize and work with in the laboratory. Additionally, it is relatively inexpensive and can be readily obtained from a number of different sources. The main limitation is that its mechanism of action is not yet fully understood, which can make it difficult to predict the results of a particular experiment.
将来の方向性
There are a number of potential future directions for the use of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid). One potential direction is to further investigate its potential therapeutic properties, such as its potential anti-cancer and anti-inflammatory properties. Additionally, further research could be conducted on its potential to modulate the immune system and its potential to act as an antioxidant. Finally, further research could be conducted on its potential to act as an anti-viral agent.
合成法
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) can be synthesized in the laboratory using several different methods. The most common method is the Suzuki reaction, which involves the reaction of a halogenated quinazoline derivative with boronic acid in the presence of a palladium catalyst. This reaction yields the desired product in high yields with high purity. Other methods for the synthesis of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) include the Ullmann reaction, the Buchwald-Hartwig reaction, and the Stille reaction.
特性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylquinazoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5.2C2H2O4/c1-2-23-10-12-24(13-11-23)19-16-7-3-4-8-17(16)21-18(22-19)15-6-5-9-20-14-15;2*3-1(4)2(5)6/h3-9,14H,2,10-13H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPSCGKPPAQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline dioxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6525629.png)
![2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)](/img/structure/B6525633.png)
![ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525634.png)
![ethyl 4-(4-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B6525639.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B6525640.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525647.png)
![ethyl 4-(4-tert-butylphenyl)-2-[2-(4-ethylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525656.png)
![1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(4-ethylpiperazin-1-yl)ethan-1-one; bis(oxalic acid)](/img/structure/B6525665.png)
![ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate; oxalic acid](/img/structure/B6525669.png)
![3-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene; bis(oxalic acid)](/img/structure/B6525677.png)
![10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid)](/img/structure/B6525684.png)
![N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)](/img/structure/B6525701.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525725.png)
![1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525732.png)